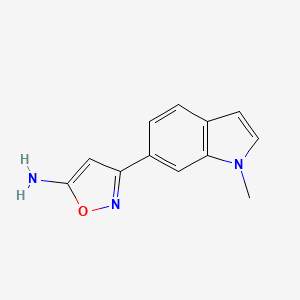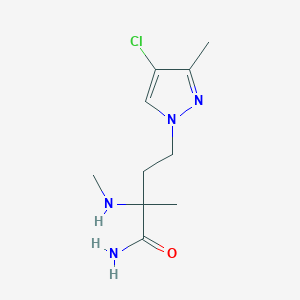
5-Amino-3-(1-methyl-6-indolyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine is a heterocyclic compound that combines an indole and an oxazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine typically involves the formation of the indole and oxazole rings followed by their coupling. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the indole ring can be synthesized via Fischer indole synthesis, while the oxazole ring can be formed through cyclodehydration reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments .
Análisis De Reacciones Químicas
3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the oxazole ring, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Aplicaciones Científicas De Investigación
3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, which is crucial for cell division.
Biology: The compound is used in studies related to cell signaling and apoptosis, providing insights into cellular mechanisms.
Materials Science: It is explored for its potential use in organic electronics and as a building block for novel materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits its polymerization, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other known tubulin inhibitors like colchicine .
Comparación Con Compuestos Similares
Similar compounds include other indole-oxazole derivatives, such as:
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also inhibit tubulin polymerization but may have different potency and selectivity profiles.
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives: These compounds are studied for their antioxidant properties and have different biological activities compared to 3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine
Propiedades
Fórmula molecular |
C12H11N3O |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
3-(1-methylindol-6-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H11N3O/c1-15-5-4-8-2-3-9(6-11(8)15)10-7-12(13)16-14-10/h2-7H,13H2,1H3 |
Clave InChI |
BQHJPMSCFKGJQI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=C(C=C2)C3=NOC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(Dimethylamino)methyl]cyclobutyl}methanamine](/img/structure/B13535398.png)
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B13535412.png)









![6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13535454.png)


